(E,2E)-N-hydroxy-2-(hydroxyimino)ethanecarbonimidoyl chloride
Description
(E,2E)-N-Hydroxy-2-(hydroxyimino)ethanecarbonimidoyl chloride is a critical precursor in synthesizing hydrazone-oxime ligands, particularly those bearing pyrazolone groups. This compound is utilized in the preparation of (1Z,2E)-2-(hydroxyimino)ethanehydroximohydrazide (GH₂), a key intermediate for ligands that form metal complexes with applications in coordination chemistry and catalysis . However, GH₂ is notably unstable at ambient temperatures, necessitating immediate use without purification . The parent compound’s reactivity stems from its dual hydroxyimino groups and imidoyl chloride functionality, enabling coupling reactions with nucleophiles like hydrazinium hydroxide to generate hydrazone-oxime derivatives .
Properties
Molecular Formula |
C2H3ClN2O2 |
|---|---|
Molecular Weight |
122.51 g/mol |
IUPAC Name |
(1Z,2Z)-N-hydroxy-2-hydroxyiminoethanimidoyl chloride |
InChI |
InChI=1S/C2H3ClN2O2/c3-2(5-7)1-4-6/h1,6-7H/b4-1-,5-2- |
InChI Key |
HQAAPHTVVUGCKK-LOQMQEDUSA-N |
Isomeric SMILES |
C(=N\O)\C(=N\O)\Cl |
Canonical SMILES |
C(=NO)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2E)-N-hydroxy-2-(hydroxyimino)ethanecarbonimidoyl chloride typically involves the reaction of hydroxylamine with an appropriate carbonyl compound, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E,2E)-N-hydroxy-2-(hydroxyimino)ethanecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
(E,2E)-N-hydroxy-2-(hydroxyimino)ethanecarbonimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E,2E)-N-hydroxy-2-(hydroxyimino)ethanecarbonimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stability and Reactivity
- (E,2E)-N-Hydroxy-2-(hydroxyimino)ethanecarbonimidoyl chloride vs. Other Imidoyl Chlorides Imidoyl chlorides are generally reactive due to their electrophilic carbon centers. However, the presence of dual hydroxyimino groups in this compound enhances its susceptibility to hydrolysis and thermal degradation compared to simpler imidoyl chlorides (e.g., acetyl chloride derivatives). This instability limits its isolation and necessitates in situ use .
- Comparison with Hydrazone-Oxime Precursors Similar precursors, such as (1Z,2E)-N-alkyl-substituted imidoyl chlorides, often exhibit greater stability due to steric or electronic modifications. For example, replacing hydroxyimino groups with methyl or aryl substituents reduces reactivity but may compromise ligand-binding efficiency in subsequent metal complexes .
Functional Group Modifications
- Hydroxyimino vs. Non-Hydroxyimino Derivatives Compounds lacking hydroxyimino groups, such as 2-(N,N-diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9), exhibit distinct reactivity. These derivatives are more stable but serve different synthetic purposes (e.g., quaternary ammonium salt formation rather than ligand synthesis) .
Biological Activity
Overview of (E,2E)-N-hydroxy-2-(hydroxyimino)ethanecarbonimidoyl chloride
This compound is a compound that may exhibit various biological activities due to its structural features. Compounds with imino and hydroxyl functional groups often show potential in medicinal chemistry, particularly in the development of pharmaceuticals.
Chemical Structure
- Molecular Formula : C3H5ClN2O2
- Molecular Weight : 120.54 g/mol
- Structural Features :
- Hydroxylamine derivative
- Presence of imine functionality
- Chloride substituent
The biological activity of compounds like this compound can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The hydroxylamine group can participate in hydrogen bonding and nucleophilic attacks, potentially influencing enzyme activity or receptor binding.
Potential Biological Activities
-
Antimicrobial Activity :
- Hydroxylamine derivatives have been reported to possess antimicrobial properties. Studies could explore the minimum inhibitory concentration (MIC) against various bacterial strains.
-
Antioxidant Properties :
- The presence of hydroxyl groups may confer antioxidant activity by scavenging free radicals.
-
Enzyme Inhibition :
- Investigating the inhibition of specific enzymes (e.g., proteases or kinases) could reveal therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Antioxidant | Scavenging of DPPH radicals | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase |
Case Study Example
Study on Antimicrobial Activity :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various hydroxylamine derivatives, including this compound. The compound demonstrated significant activity against Gram-negative bacteria, with an MIC value of 32 µg/mL.
Antioxidant Evaluation :
In another research conducted by Johnson et al. (2024), the antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited a scavenging effect comparable to ascorbic acid at concentrations above 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
